molecular formula C13H18N2O3 B14142966 N-benzyl-N'-(3-methoxypropyl)ethanediamide CAS No. 7666-55-9

N-benzyl-N'-(3-methoxypropyl)ethanediamide

Cat. No.: B14142966
CAS No.: 7666-55-9
M. Wt: 250.29 g/mol
InChI Key: OETWAWJFEGNVMZ-UHFFFAOYSA-N
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Description

N-benzyl-N’-(3-methoxypropyl)ethanediamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of benzyl and methoxypropyl groups attached to an ethanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(3-methoxypropyl)ethanediamide typically involves the reaction of benzylamine with 3-methoxypropylamine in the presence of ethanediamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of N-benzyl-N’-(3-methoxypropyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-methoxypropyl)ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: N-benzyl-N’-(3-methoxypropyl)ethanediamide can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

N-benzyl-N’-(3-methoxypropyl)ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxybenzyl)-N’-(3-methoxypropyl)ethanediamide
  • N-benzyl-N’-(2,6-dimethylphenyl)ethanediamide
  • N-(2-ethoxyphenyl)-N’-(3-methoxypropyl)ethanediamide
  • N-(2-methoxyphenyl)-N’-(3-methoxypropyl)ethanediamide

Uniqueness

N-benzyl-N’-(3-methoxypropyl)ethanediamide stands out due to its unique combination of benzyl and methoxypropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

7666-55-9

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N'-benzyl-N-(3-methoxypropyl)oxamide

InChI

InChI=1S/C13H18N2O3/c1-18-9-5-8-14-12(16)13(17)15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,16)(H,15,17)

InChI Key

OETWAWJFEGNVMZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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